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Compound of Interest

Compound Name: Agathisflavone

Cat. No.: B1666641

An In-depth Technical Guide

Introduction

Agathisflavone, a naturally occurring biflavonoid, has garnered significant interest in the
scientific community due to its diverse pharmacological activities, including neuroprotective,
anti-inflammatory, and antiviral effects.[1][2] As with any potential therapeutic agent, a thorough
understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)
profile is paramount for its successful development into a safe and effective drug. This
technical guide provides a comprehensive analysis of the ADMET properties of
agathisflavone, integrating available experimental data with in silico predictions to offer a
valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational aspect of ADMET prediction is the molecule's physicochemical characteristics.
Agathisflavone is a biflavonoid, essentially a dimer of apigenin.[3]
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Property Value Source

Molecular Formula C30H18010 PubChem|[3]

Molecular Weight 538.46 g/mol PubChem][3]
8-[5,7-dihydroxy-2-(4-
hydroxyphenyl)-4-oxochromen-

IUPAC Name . PubChem][3]
6-yl]-5,7-dihydroxy-2-(4-
hydroxyphenyl)chromen-4-one

PubChem CID 5281599 PubChem][3]

Absorption

The absorption of a drug determines its bioavailability after administration. For orally

administered drugs, intestinal absorption is a critical parameter. Due to the lack of specific

experimental data on agathisflavone's oral bioavailability, in silico predictions and data from

similar flavonoids are crucial.

In Silico Prediction of Absorption Properties

Parameter

Predicted
Valuel/Classification

Interpretation

Human Intestinal Absorption

Likely to be well-absorbed from

High . ]
(HIA) the intestine.
N Moderate ability to cross the
Caco-2 Permeability (logPapp)  Moderate ) ) T ]
intestinal epithelial barrier.
) Not likely to be actively
P-glycoprotein (P-gp) o
No pumped out of cells, which is
Substrate )
favorable for absorption.
Potential to inhibit the efflux of
P-glycoprotein (P-gp) Inhibitor Yes other drugs, leading to drug-

drug interactions.
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Distribution

Following absorption, a drug is distributed throughout the body. Key parameters influencing
distribution include plasma protein binding and the ability to cross biological barriers like the
blood-brain barrier.

In Silico Prediction of Distribution Properties

Predicted .
Parameter L Interpretation
Value/Classification

A significant portion of the drug
will be bound to plasma

Plasma Protein Binding (PPB) High (>90%) proteins, with a smaller fraction
free to exert its

pharmacological effect.

) ] Unlikely to cross the blood-
Blood-Brain Barrier (BBB)

N Low brain barrier in significant
Permeability
amounts.
N Limited access to the central
CNS Permeability Low
nervous system.
Metabolism

Metabolism is the biotransformation of a drug into its metabolites, primarily occurring in the
liver. This process is crucial for detoxification and excretion. Flavonoids, in general, undergo
extensive metabolism.

Cytochrome P450 (CYP) Inhibition

Agathisflavone, like many flavonoids, is predicted to interact with cytochrome P450 enzymes,
which can lead to drug-drug interactions.

In Silico Prediction of CYP Inhibition
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CYP Isoform Predicted Activity Interpretation

Potential to inhibit the
CYP1AZ2 Inhibitor Yes metabolism of drugs cleared
by CYP1A2.

Potential to inhibit the
CYP2C9 Inhibitor Yes metabolism of drugs cleared
by CYP2C9.

Potential to inhibit the
CYP2C19 Inhibitor Yes metabolism of drugs cleared
by CYP2C19.

Unlikely to significantly affect
CYP2D6 Inhibitor No the metabolism of drugs
cleared by CYP2D6.

Potential to inhibit the
CYP3A4 Inhibitor Yes metabolism of a wide range of
drugs cleared by CYP3A4.

Metabolic Pathways

The metabolism of flavonoids typically involves Phase | (oxidation, reduction, hydrolysis) and
Phase Il (conjugation) reactions. While specific metabolic pathways for agathisflavone are not
well-documented, a general pathway for flavonoid metabolism is presented below.

Phase | Metabolism
(Hydroxylation, etc.)
CYP450 Enzymes

l Excretion
Direct Conjugation - (Urine, Feces)

Click to download full resolution via product page

General metabolic pathway of flavonoids.

EXxcretion
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Excretion is the final step in the removal of the drug and its metabolites from the body. For
flavonoids, the primary routes of excretion are through urine and feces.

In Silico Prediction of Excretion Properties

Predicted .
Parameter . Interpretation
Value/Classification

Suggests a relatively slow rate

Total Clearance Low
of removal from the body.
Renal Organic Cation Unlikely to be actively secreted
Transporter 2 (OCT2) No by the kidneys via this
Substrate transporter.
Toxicity

Assessing the potential toxicity of a drug candidate is a critical component of the ADMET
profile. Available experimental and in silico data for agathisflavone are summarized below.

Experimental Toxicity Data

Test Organism Route Result Reference

Acute Toxicity

Swiss mice Oral > 2000 mg/k 41[5][6
(LDS50) a/kg [4][5][6]

A non-clinical toxicological study revealed that agathisflavone has an LD50 greater than 2000
mg/kg in female Swiss mice and did not cause significant changes in hematological,
biochemical, or histopathological parameters.[4][5][6]

In Silico Prediction of Toxicity
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Endpoint Predicted Result Interpretation

- . Unlikely to cause DNA
AMES Toxicity Non-mutagenic

mutations.
Carcinogenicity Non-carcinogen Not predicted to cause cancer.
. Low risk of causing drug-
hERG I Inhibitor No ) .
induced QT prolongation.
o Low risk of causing drug-
hERG Il Inhibitor No ) .
induced QT prolongation.
o Not predicted to cause liver
Hepatotoxicity No
damage.
) o Unlikely to cause an allergic
Skin Sensitization No

skin reaction.

Experimental Protocols

Acute Oral Toxicity Study in Mice

As described in the literature, the acute toxicity of agathisflavone was evaluated in female
Swiss mice.[4][5][6] The study followed a limit test protocol. A single oral dose of 2000 mg/kg of
agathisflavone was administered to one group of animals, while a control group received the
vehicle. The animals were observed for 14 days for any signs of toxicity, including changes in
behavior, body weight, and mortality. At the end of the study, hematological and biochemical
parameters were analyzed, and major organs were subjected to histopathological examination.

[415][6]

ADMET Prediction Workflow

The in silico ADMET predictions presented in this guide are typically generated using a
computational workflow that involves several steps, from molecule representation to model
prediction.
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A typical workflow for in silico ADMET prediction.

Conclusion

This technical guide provides a comprehensive overview of the ADMET profile of
agathisflavone, based on the currently available information. The in silico predictions suggest
that agathisflavone possesses several favorable ADMET properties, including good intestinal
absorption and a low potential for major toxicities. However, the predicted inhibition of several
CYP450 enzymes highlights a potential for drug-drug interactions that warrants further
investigation. The high plasma protein binding and low blood-brain barrier permeability are also
important considerations for its therapeutic application.

It is crucial to emphasize that the in silico data presented herein are predictive and require
experimental validation. Further in vitro and in vivo studies are necessary to confirm these
findings and to fully elucidate the pharmacokinetic and safety profile of agathisflavone. This
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guide serves as a valuable starting point for researchers and drug developers to inform the
design of future studies aimed at advancing agathisflavone as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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